molecular formula C2H8N2O5S B147305 methyl carbamimidate;sulfuric acid CAS No. 29427-58-5

methyl carbamimidate;sulfuric acid

Cat. No.: B147305
CAS No.: 29427-58-5
M. Wt: 172.16 g/mol
InChI Key: MDFRYRPNRLLJHT-UHFFFAOYSA-N
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Scientific Research Applications

methyl carbamimidate;sulfuric acid has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl carbamimidate;sulfuric acid can be synthesized through the reaction of methyl isocyanate with sulfuric acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of carbamimidic acid, methyl ester, sulfate (1:1) involves large-scale reactors where methyl isocyanate and sulfuric acid are combined under optimized conditions to maximize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: methyl carbamimidate;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Carbamimidic acid, ethyl ester, sulfate (1:1)
  • Carbamimidic acid, propyl ester, sulfate (1:1)
  • Carbamimidic acid, butyl ester, sulfate (1:1)

Comparison: methyl carbamimidate;sulfuric acid is unique due to its specific methyl ester group, which imparts distinct chemical properties and reactivity compared to its ethyl, propyl, and butyl counterparts. The methyl ester group makes it more reactive in certain substitution and methylation reactions, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

methyl carbamimidate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFRYRPNRLLJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29427-58-5, 2440-60-0 (Parent)
Record name Carbamimidic acid, methyl ester, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29427-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methylisourea sulphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidic acid, methyl ester, sulfate (1:1)
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1067467
Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-05-9, 24285-39-0, 29427-58-5
Record name O-Methylisourea hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52328-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbamimidic acid, methyl ester, sulfate (1:?)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylisourea sulphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidic acid, methyl ester, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Record name 2-methylisourea sulphate
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Record name O-methylisourea hydrogen.sulphate
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Q & A

Q1: What is the primary synthetic application of O-Methylisourea Sulfate highlighted in the research?

A1: O-Methylisourea Sulfate is primarily used as a reagent for introducing guanidine groups into molecules. This is exemplified by its reaction with amines to yield substituted guanidines. [1, 2, 3] This property is particularly useful in synthesizing compounds like creatine and various N-substituted guanidines and pyrimidines. [1, 2, 3]

Q2: Can you provide an example of a specific synthetic route utilizing O-Methylisourea Sulfate?

A2: One example is the synthesis of Creatine Monohydrate. Researchers reacted O-Methylisourea Sulfate with Sarcosine Sodium Salt to obtain Creatine Monohydrate. This method was highlighted for its moderate reaction conditions and ease of operation. [3, 5]

Q3: Are there any analytical techniques mentioned in the research related to O-Methylisourea Sulfate reactions?

A3: Yes, Thin Layer Chromatography (TLC) is mentioned as a technique to monitor the synthesis of Creatine Monohydrate using O-Methylisourea Sulfate. This method helps optimize reaction conditions and diagnose the reaction progress. [5] Additionally, researchers employed mass spectrometry techniques, specifically Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with liquid chromatography, to analyze peptides derivatized with isotopically labeled O-Methylisourea. [4]

Q4: Beyond its use in synthesizing specific compounds, does the research explore other applications of O-Methylisourea Sulfate?

A4: Yes, one research paper explored the use of isotopically labeled O-Methylisourea (13C and 15N2) for guanidination. This derivatization strategy, coupled with mass spectrometry, enabled the characterization and relative quantification of protein mixtures. [4]

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